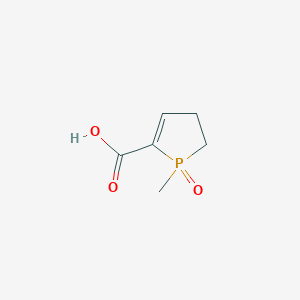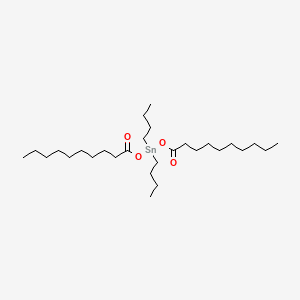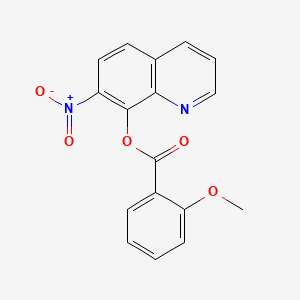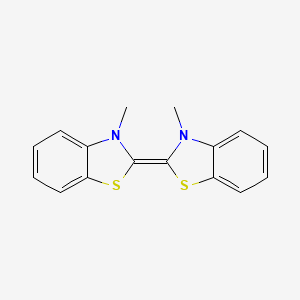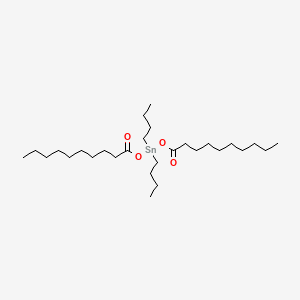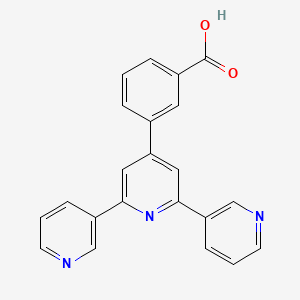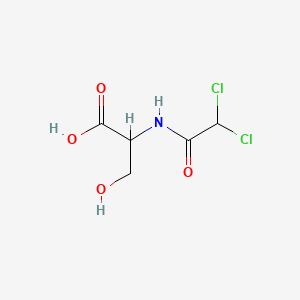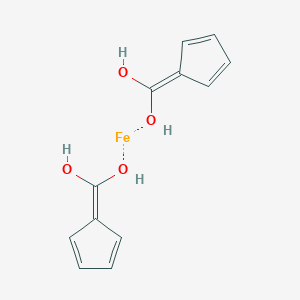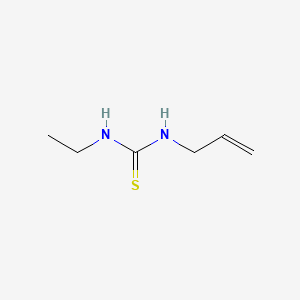
N-Allyl-N'-ethylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Allyl-N’-ethylthiourea is an organosulfur compound with the molecular formula C6H12N2S It is a derivative of thiourea, where the hydrogen atoms are replaced by allyl and ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Allyl-N’-ethylthiourea can be synthesized through the reaction of allyl isothiocyanate with ethylamine. The reaction typically occurs under mild conditions, with the reactants being mixed in a suitable solvent such as ethanol or methanol. The reaction proceeds at room temperature, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of N-Allyl-N’-ethylthiourea involves the use of continuous flow reactors to ensure consistent quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction is monitored to maintain optimal conditions. The product is then purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Allyl-N’-ethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The allyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
N-Allyl-N’-ethylthiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Research has explored its potential as an anticancer agent and its ability to inhibit certain enzymes.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Allyl-N’-ethylthiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s sulfur atom plays a crucial role in its binding affinity and inhibitory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Allylthiourea: Similar in structure but lacks the ethyl group.
N-Ethylthiourea: Similar in structure but lacks the allyl group.
Thiourea: The parent compound without any substituents.
Uniqueness
N-Allyl-N’-ethylthiourea is unique due to the presence of both allyl and ethyl groups, which confer distinct chemical properties and reactivity. This dual substitution enhances its versatility in various chemical reactions and applications compared to its simpler counterparts.
Conclusion
N-Allyl-N’-ethylthiourea is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable reagent in organic synthesis and a promising candidate for further research in biology and medicine.
Propriétés
Numéro CAS |
32900-09-7 |
|---|---|
Formule moléculaire |
C6H12N2S |
Poids moléculaire |
144.24 g/mol |
Nom IUPAC |
1-ethyl-3-prop-2-enylthiourea |
InChI |
InChI=1S/C6H12N2S/c1-3-5-8-6(9)7-4-2/h3H,1,4-5H2,2H3,(H2,7,8,9) |
Clé InChI |
MMNIUSWSBKDYQT-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=S)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


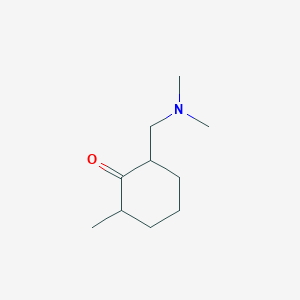
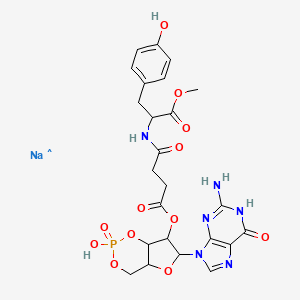
![6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid](/img/structure/B13741999.png)
